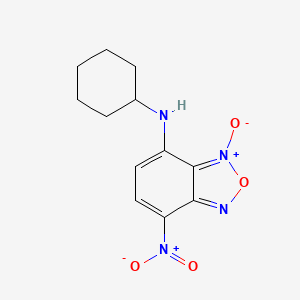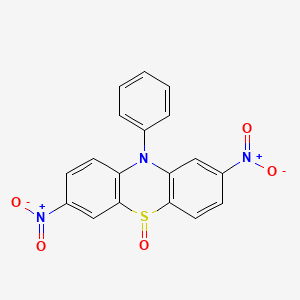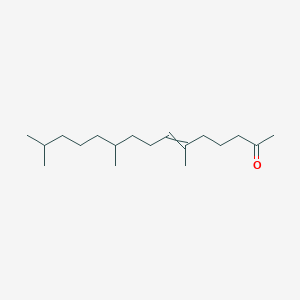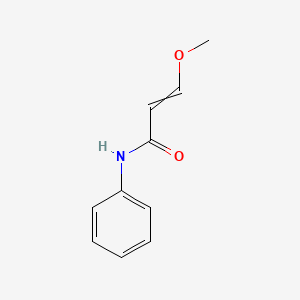![molecular formula C11H16NO3+ B14501281 1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium CAS No. 62935-74-4](/img/structure/B14501281.png)
1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium is a chemical compound that belongs to the class of pyridinium salts. This compound is characterized by the presence of an ethoxy group, a methyl group, and a pyridinium ion. It is used in various scientific research applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium can be achieved through several synthetic routes. One common method involves the reaction of ethyl 2-methyl-2-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)propanoate with pyridine under specific reaction conditions . The reaction typically requires the use of a solvent such as tetrahydrofuran and a base like sodium t-butanolate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and automated systems can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The ethoxy and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted pyridinium salts.
Applications De Recherche Scientifique
1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium is utilized in various scientific research fields:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It may also interact with enzymes and proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 8-(3-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)octanoic acid
- tert-butyl 4-(1-ethoxy-2-methyl-1-oxopropan-2-yl)piperidine-1-carboxylate
- (4-((1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy)phenyl)boronic acid pinacol ester
Uniqueness
1-[(1-Ethoxy-2-methyl-1-oxopropan-2-yl)oxy]pyridin-1-ium is unique due to its specific structural features, such as the combination of an ethoxy group, a methyl group, and a pyridinium ion. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various research applications.
Propriétés
Numéro CAS |
62935-74-4 |
|---|---|
Formule moléculaire |
C11H16NO3+ |
Poids moléculaire |
210.25 g/mol |
Nom IUPAC |
ethyl 2-methyl-2-pyridin-1-ium-1-yloxypropanoate |
InChI |
InChI=1S/C11H16NO3/c1-4-14-10(13)11(2,3)15-12-8-6-5-7-9-12/h5-9H,4H2,1-3H3/q+1 |
Clé InChI |
LSTZJEMTZQUZIB-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C)(C)O[N+]1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Bis[(dimethylcarbamoyl)amino]acetic acid](/img/structure/B14501208.png)

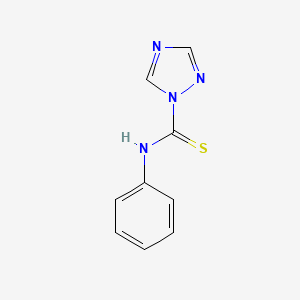
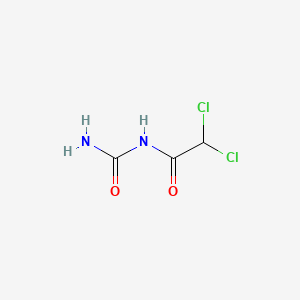
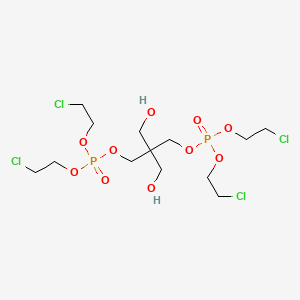



![{5-tert-Butyl-2-[(trimethylgermyl)oxy]phenyl}(triphenyl)silane](/img/structure/B14501254.png)
